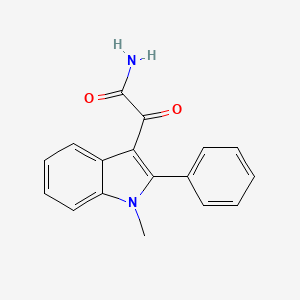![molecular formula C20H19F3N2O2 B4424887 N-[2-(1-piperidinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4424887.png)
N-[2-(1-piperidinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide
説明
N-[2-(1-piperidinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide, commonly known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the mid-1990s by a research team led by David E. Nichols at Purdue University. TCB-2 has been of significant interest to the scientific community due to its potential applications in various fields, such as neuroscience, pharmacology, and medicinal chemistry.
作用機序
TCB-2 acts as a partial agonist at the 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. The activation of the receptor leads to a cascade of intracellular signaling events, including the activation of phospholipase C and the release of intracellular calcium. These events ultimately lead to changes in neuronal activity and neurotransmitter release, which can affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
TCB-2 has been shown to induce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. Studies have shown that TCB-2 can induce visual hallucinations, altered time perception, and changes in emotional processing. It has also been shown to increase cortical excitability and enhance sensory processing.
実験室実験の利点と制限
One of the main advantages of using TCB-2 in lab experiments is its high affinity and selectivity for the 5-HT2A receptor, which allows for precise and specific manipulation of the receptor. However, TCB-2 is a synthetic compound and may not fully mimic the effects of endogenous neurotransmitters. Additionally, TCB-2 has a relatively short half-life, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research involving TCB-2. One area of interest is the development of more selective and potent 5-HT2A receptor ligands, which could have therapeutic applications in the treatment of neuropsychiatric disorders. Additionally, further studies are needed to fully elucidate the physiological and behavioral effects of TCB-2, as well as its potential interactions with other neurotransmitter systems. Finally, the use of TCB-2 in combination with other research tools, such as optogenetics and functional imaging, could provide new insights into the role of the 5-HT2A receptor in brain function and behavior.
科学的研究の応用
TCB-2 has been extensively studied for its potential use as a research tool in the field of neuroscience and pharmacology. It has been shown to have high affinity and selectivity for the serotonin 5-HT2A receptor, which plays a crucial role in regulating mood, cognition, and perception. TCB-2 has been used to study the structure-activity relationship of 5-HT2A receptor ligands, as well as to investigate the role of the receptor in various physiological and pathological conditions.
特性
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c21-20(22,23)16-10-4-2-8-14(16)18(26)24-17-11-5-3-9-15(17)19(27)25-12-6-1-7-13-25/h2-5,8-11H,1,6-7,12-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXKXIFEDYFDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B4424808.png)
![2-(5-{4-[(2-methyl-2-propen-1-yl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4424815.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B4424823.png)
![ethyl 1-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4424829.png)

![3-{5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4424843.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4424862.png)

![5-bromo-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4424872.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4424885.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4424892.png)
![2-[4-(anilinosulfonyl)-2-methylphenoxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4424907.png)
